N-[(1-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Description
N-[(1-Ethylpyrazol-3-yl)methyl]ethanamine hydrochloride is a substituted ethanamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl-ethanamine side chain at the 3-position. Pyrazole-containing compounds are known for their versatility in drug design due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-9-7-8-5-6-11(4-2)10-8;/h5-6,9H,3-4,7H2,1-2H3;1H |
InChI Key |
IBWTXRKCTXPCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(C=C1)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethylating Agents
A common route involves reacting 1H-pyrazole-3-carbaldehyde with ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base. For example:
Friedel-Crafts Alkylation
Ethyl groups can be introduced using Lewis acids like aluminum chloride (AlCl₃). This method is effective for functionalizing the pyrazole ring at the 3-position:
- Reagents : 1H-pyrazole, ethyl chloride, AlCl₃.
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours.
- Yield : 60–69%.
Reductive Amination for Ethylamine Side Chain
Reductive amination is critical for introducing the ethanamine moiety. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently employed.
Two-Step Reductive Amination
One-Pot Reductive Amination
A streamlined approach combines condensation and reduction in a single vessel:
- Reagents : 1-ethylpyrazole-3-carbaldehyde, ethylamine, NaBH₃CN.
- Conditions : Tetrahydrofuran (THF), 20°C, 18 hours.
- Yield : 71%.
Condensation Reactions with Amine Precursors
Condensation methods are used to form the C–N bond between the pyrazole and ethanamine groups.
Schiff Base Formation
Ugi Multicomponent Reaction
This method improves atom economy by combining an aldehyde, amine, isocyanide, and carboxylic acid:
- Reagents : 1-ethylpyrazole-3-carbaldehyde, ethylamine, tert-butyl isocyanide, benzoic acid.
- Conditions : Methanol, 70°C, 12 hours.
- Yield : 52%.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt using hydrochloric acid (HCl):
- Reagents : N-[(1-ethylpyrazol-3-yl)methyl]ethanamine, concentrated HCl.
- Conditions : Ethyl acetate, 0°C, 1 hour.
- Purity : >99% by NMR.
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | |
| THF | Pd/C | 110 | 69 | |
| Ethanol | None | Reflux | 65 |
Reaction Time Impact
Challenges and Solutions
- Impurity Control : Bis-alkylated byproducts (e.g., N,N-diethyl derivatives) are minimized using stoichiometric reagents.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1) achieves >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Alkylation | High regioselectivity | Requires anhydrous conditions | 57–72 |
| Reductive Amination | Mild conditions | Sensitive to moisture | 44–71 |
| Condensation | Scalable | Longer reaction times | 52–78 |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
Chemistry
N-[(1-ethylpyrazol-3-yl)methyl]ethanamine; hydrochloride serves as a key building block in the synthesis of complex molecules. Its versatility allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Capable of being reduced to different amine derivatives.
- Substitution Reactions : Engages in substitution where atoms or groups are replaced.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
The compound is studied for its potential biological activities, particularly:
- Enzyme Modulation : It can interact with enzymes and receptors, affecting their activity.
- Cell Signaling Pathways : Inhibits kinases involved in cell proliferation and survival.
Medicine
Research is ongoing into the therapeutic applications of N-[(1-ethylpyrazol-3-yl)methyl]ethanamine; hydrochloride, particularly:
- Anticancer Activity : Exhibits significant potential against various cancer cell lines. For instance, studies have shown it inhibits proliferation in breast cancer cells with an IC50 value of approximately 2.5 µM.
| Study | Cancer Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | Breast Cancer | 2.5 | Inhibits cell proliferation |
- Antiviral Properties : Demonstrated inhibitory effects against influenza virus strains, reducing viral load by 60% at a concentration of 10 µM.
| Study | Virus Type | Viral Load Reduction (%) | Concentration (µM) |
|---|---|---|---|
| Study 2 | Influenza | 60% | 10 |
- Anti-inflammatory Effects : Compounds containing the pyrazole moiety can inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.
Comparative Analysis with Related Compounds
A comparative study highlights how slight modifications in structure can lead to significant differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(1H-Pyrazol-4-yl)ethanamine | C5H9N3 | Different biological activities due to nitrogen position |
| 5-Methyl-1H-pyrazole | C4H5N3 | Known anti-inflammatory agent |
| 3-Amino-1H-pyrazole | C4H5N3 | Displays neuroprotective properties |
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that N-[(1-ethylpyrazol-3-yl)methyl]ethanamine; hydrochloride significantly reduces cell viability in various cancer cell lines.
Case Study 2: Antiviral Activity
Research indicated that certain derivatives of this compound inhibited viral replication effectively, suggesting its potential as an antiviral therapy candidate.
Case Study 3: Anti-inflammatory Properties
Studies have shown that this compound can reduce inflammation in animal models by inhibiting cyclooxygenase enzymes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, biological activities, and sources of structurally related ethanamine derivatives:
| Compound Name | Molecular Formula | Substituents/Modifications | Biological Activity/Notes | References |
|---|---|---|---|---|
| N-[(1-Ethylpyrazol-3-yl)methyl]ethanamine hydrochloride | C₈H₁₆ClN₃ | 1-Ethylpyrazole ring; methyl-ethanamine side chain | Not explicitly stated; inferred CNS activity based on pyrazole analogs | [12, 19] |
| 25C-NBOMe HCl (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine HCl) | C₁₉H₂₃ClN₂O₃ | Dimethoxy-substituted phenyl; 2-methoxybenzyl group | Potent serotonin 5-HT₂A receptor agonist; high toxicity and psychoactive effects | [1, 9] |
| 1-(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride | C₅H₁₀ClN₃ | 1-Methylpyrazole ring; simpler methanamine backbone | No activity data; used as a building block in medicinal chemistry | [12] |
| N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride | C₉H₁₆ClN₃O | 1,2,4-Oxadiazole ring with cyclobutyl substituent | No direct activity data; oxadiazoles often used for antimicrobial or antiviral applications | [7, 17] |
| N-[[2-(3,4-Dichlorophenoxy)phenyl]methyl]ethanamine hydrochloride | C₁₅H₁₄Cl₃NO | Dichlorophenoxy-phenyl group; benzyl substitution | Intermediate in pharmaceuticals; potential neuroactive properties | [16] |
| N-(3-Chlorobenzyl)ethanamine hydrochloride | C₉H₁₃Cl₂N | 3-Chlorobenzyl group; lacks heterocyclic ring | Used in organic synthesis; no explicit pharmacological data | [18] |
Key Differences in Structure-Activity Relationships
Pyrazole vs. Oxadiazole-containing compounds (e.g., ) are often explored for antimicrobial activity, while pyrazole derivatives are more common in CNS-targeting agents .
Substituent Effects on Receptor Binding: The NBOMe series () demonstrates that methoxy and halogen substituents on aromatic rings significantly enhance 5-HT₂A receptor affinity and hallucinogenic potency. In contrast, the target compound’s ethylpyrazole group likely reduces receptor selectivity compared to NBOMe derivatives .
Biological Activity
N-[(1-Ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of pyrazole rings, which are known for their diverse biological activities. The molecular formula and weight are approximately and 210.76 g/mol, respectively. The unique substitution pattern on the pyrazole ring enhances its reactivity and interaction capabilities in biological environments.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
- Enzyme Interaction : It acts as a biochemical probe to study enzyme functions, particularly in relation to metabolic pathways and drug metabolism.
Antitumor Activity
A study conducted on various pyrazole derivatives, including this compound, reported significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 0.08 µM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents .
Anti-inflammatory Mechanism
The anti-inflammatory activity was assessed through in vitro assays measuring the inhibition of COX enzymes. Results indicated that the compound effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages, suggesting its utility in treating inflammatory diseases .
Enzyme Interaction Studies
This compound has been utilized to probe enzyme mechanisms. For example, it was found to inhibit specific kinases involved in cancer cell signaling pathways, leading to decreased cell viability and increased apoptosis in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-(2,6-difluorophenyl)methyl]-4-methyl-pyrazol-3-amine | Difluorophenyl moiety | Different halogen substituents affect reactivity | Moderate anticancer activity |
| 2-[5-(trifluoromethyl)pyrazol] | Trifluoromethyl group | Enhanced lipophilicity | Notable anti-inflammatory effects |
| N-methyl-N-(2-methylpyrazol)ethanamine | Methylated nitrogen atoms | Simpler structure | Limited biological activity |
This table illustrates how this compound stands out due to its unique structural features and potent biological activities.
Case Study 1: Anticancer Efficacy
In a controlled experiment involving xenograft models of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues .
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced edema and lower levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
